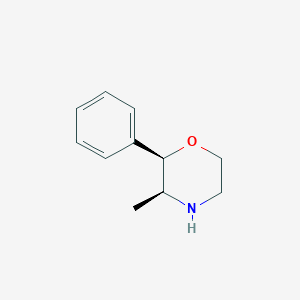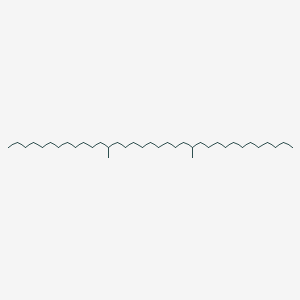![molecular formula C16H24O2 B14423694 1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione CAS No. 81359-25-3](/img/structure/B14423694.png)
1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione is a unique organic compound characterized by its complex spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of specific precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.2]pentane: A simpler spirocyclic compound with different chemical properties.
Spiro[4.4]nonane: Another spirocyclic compound with a larger ring structure.
1,1,2,2-Tetramethylcyclobutane: A related compound with a different ring system.
Uniqueness
1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
81359-25-3 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1,1,2,2,6,6,7,7-octamethyldispiro[2.1.25.13]octane-4,8-dione |
InChI |
InChI=1S/C16H24O2/c1-11(2)12(3,4)15(11)9(17)16(10(15)18)13(5,6)14(16,7)8/h1-8H3 |
InChI-Schlüssel |
VFOXSWMRLDDTAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C12C(=O)C3(C2=O)C(C3(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


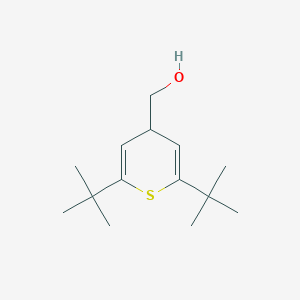
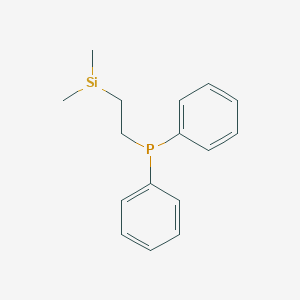
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
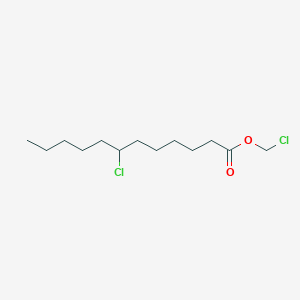
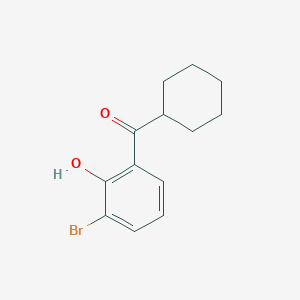
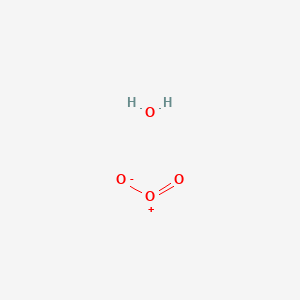
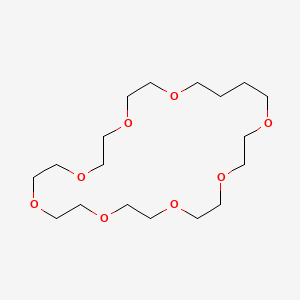
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
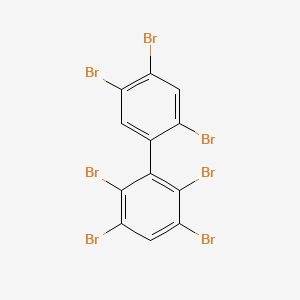
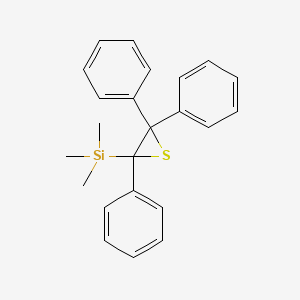
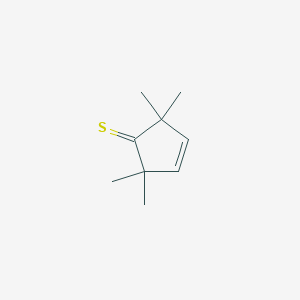
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
